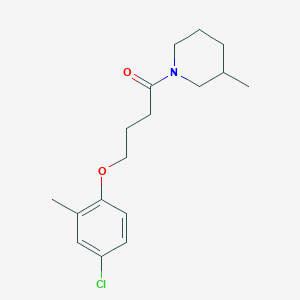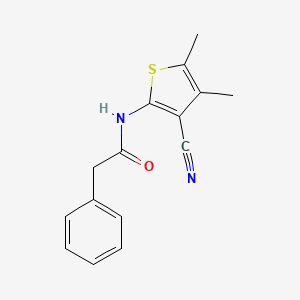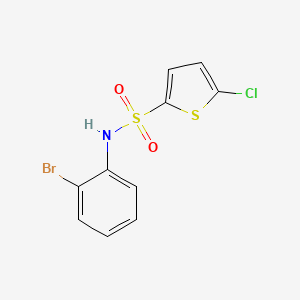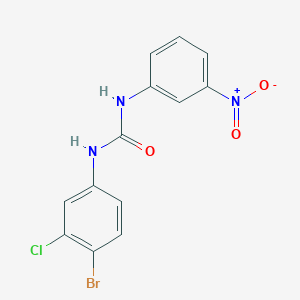
4-(4-Chloro-2-methylphenoxy)-1-(3-methylpiperidin-1-yl)butan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Chloro-2-methylphenoxy)-1-(3-methylpiperidin-1-yl)butan-1-one is a synthetic organic compound that belongs to the class of phenoxyalkylamines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Chloro-2-methylphenoxy)-1-(3-methylpiperidin-1-yl)butan-1-one typically involves the following steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-chloro-2-methylphenol with an appropriate alkylating agent, such as 1-bromobutane, under basic conditions to form 4-(4-chloro-2-methylphenoxy)butane.
Introduction of the Piperidine Moiety: The phenoxy intermediate is then reacted with 3-methylpiperidine in the presence of a suitable catalyst, such as potassium carbonate, to yield the final product, this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions, such as:
Temperature Control: Maintaining specific temperatures to ensure optimal reaction rates and yields.
Catalyst Selection: Using efficient catalysts to enhance reaction efficiency and selectivity.
Purification Techniques: Employing advanced purification methods, such as recrystallization or chromatography, to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-(4-Chloro-2-methylphenoxy)-1-(3-methylpiperidin-1-yl)butan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents such as lithium aluminum hydride can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenoxy derivatives.
Scientific Research Applications
4-(4-Chloro-2-methylphenoxy)-1-(3-methylpiperidin-1-yl)butan-1-one has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-Chloro-2-methylphenoxy)-1-(3-methylpiperidin-1-yl)butan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors, such as G-protein-coupled receptors, to modulate cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, leading to altered metabolic processes.
Ion Channel Modulation: Affecting ion channel function, which can influence cellular excitability and neurotransmission.
Comparison with Similar Compounds
Similar Compounds
4-(4-Chlorophenoxy)-1-(3-methylpiperidin-1-yl)butan-1-one: Lacks the methyl group on the phenoxy ring.
4-(4-Chloro-2-methylphenoxy)-1-(piperidin-1-yl)butan-1-one: Lacks the methyl group on the piperidine ring.
4-(4-Chloro-2-methylphenoxy)-1-(3-methylpiperidin-1-yl)pentan-1-one: Has an additional carbon in the alkyl chain.
Uniqueness
4-(4-Chloro-2-methylphenoxy)-1-(3-methylpiperidin-1-yl)butan-1-one is unique due to the presence of both the chloro-substituted phenoxy group and the methyl-substituted piperidine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H24ClNO2 |
|---|---|
Molecular Weight |
309.8 g/mol |
IUPAC Name |
4-(4-chloro-2-methylphenoxy)-1-(3-methylpiperidin-1-yl)butan-1-one |
InChI |
InChI=1S/C17H24ClNO2/c1-13-5-3-9-19(12-13)17(20)6-4-10-21-16-8-7-15(18)11-14(16)2/h7-8,11,13H,3-6,9-10,12H2,1-2H3 |
InChI Key |
IGPYIFUVNQMBFG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCN(C1)C(=O)CCCOC2=C(C=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({5-[(2-chlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(4-nitrophenyl)acetamide](/img/structure/B10973602.png)

![[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]{4-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methanone](/img/structure/B10973622.png)


![{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}(1H-pyrazol-1-yl)methanone](/img/structure/B10973641.png)

![5-[(4-nitro-1H-pyrazol-1-yl)methyl]-N-(pyrimidin-2-yl)furan-2-carboxamide](/img/structure/B10973648.png)
![6-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl]-3,4-dimethylcyclohex-3-ene-1-carboxylic acid](/img/structure/B10973654.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methanone](/img/structure/B10973660.png)
![N-(4-bromo-2-chlorophenyl)-2-[4-(4-chlorophenyl)piperazin-1-yl]acetamide](/img/structure/B10973663.png)
![1-(4-Fluorophenyl)-3-[2-(4-methoxyphenyl)ethyl]urea](/img/structure/B10973671.png)
![N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-phenylquinoline-4-carboxamide](/img/structure/B10973672.png)
